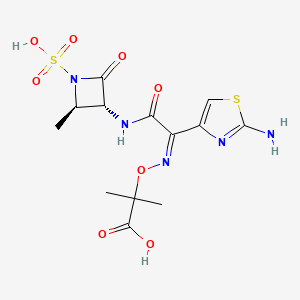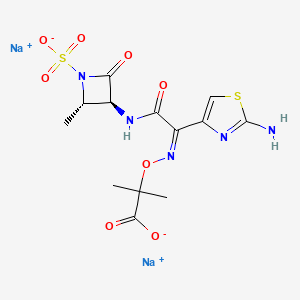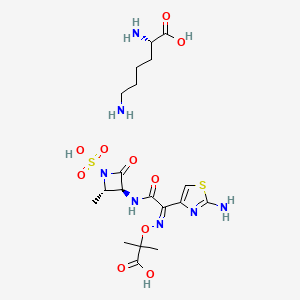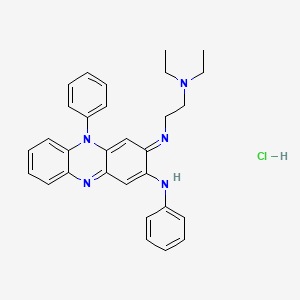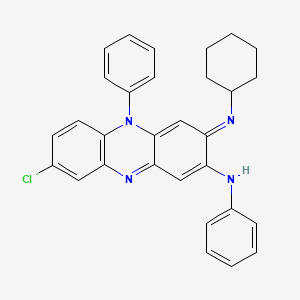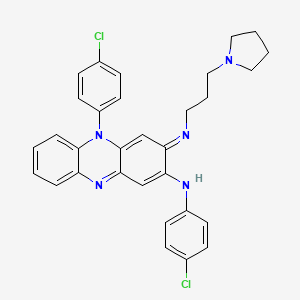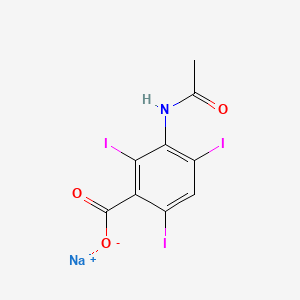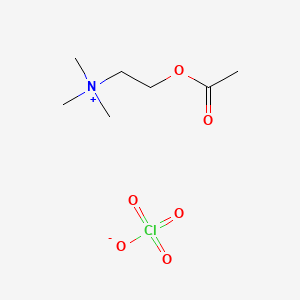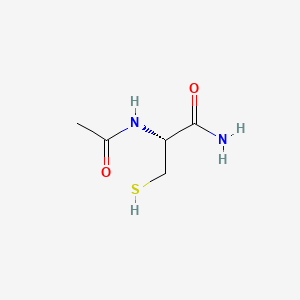
ベンゾドデシニウムクロリド
概要
説明
ベンゾドデシニウムクロリドは、第四級アンモニウム化合物であり、広く抗菌剤および消毒剤として使用されています。 これは、幅広い微生物に対して有効であることが知られており、さまざまな医薬品および工業用途における貴重な成分となっています .
科学的研究の応用
Benzododecinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as a disinfectant in laboratory settings to maintain sterile conditions.
Medicine: Incorporated into antiseptic formulations for wound care and surgical scrubs.
Industry: Utilized in the formulation of cleaning agents and disinfectants for various surfaces
作用機序
ベンゾドデシニウムクロリドは、微生物の細胞膜を破壊することで効果を発揮します。第四級アンモニウム基は脂質二重層と相互作用し、透過性を高め、最終的に細胞溶解を引き起こします。 このメカニズムは、幅広い細菌、真菌、およびウイルスに対して有効です .
類似化合物の比較
類似化合物
- ベンザルコニウムクロリド
- セトリモニウムクロリド
- ベンゾドデシニウムブロミド
独自性
類似化合物と比較して、ベンゾドデシニウムクロリドは、高い抗菌活性と低い毒性を必要とする用途で特に有効です。 その独特の構造により、微生物の細胞膜との相互作用が向上し、消毒特性が強化されています .
ベンゾドデシニウムクロリドは、幅広いスペクトルでの有効性とさまざまな用途における汎用性により、研究と産業の両方で貴重な化合物となっています。
生化学分析
Biochemical Properties
Benzododecinium chloride is a quaternary ammonium ion obtained by methylation of N-benzyl-N-methyldodecan-1-amine It is known that quaternary ammonium compounds like Benzododecinium chloride can interact with proteins and other biomolecules, often disrupting their function .
Cellular Effects
It is known that similar compounds, such as benzalkonium chloride, have been shown to have toxic effects on ocular structures in animal and laboratory studies .
Molecular Mechanism
It is known that similar compounds, such as benzalkonium chloride, act as phase-transfer catalysts, an important technology in the synthesis of organic compounds, including drugs .
Metabolic Pathways
It is known that similar compounds, such as benzodiazepines, undergo metabolic pathways involving hepatic oxidation and reduction by cytochrome P450, and glucuronide conjugation .
準備方法
合成経路および反応条件
ベンゾドデシニウムクロリドは、通常、水酸化ナトリウムなどの塩基の存在下で、ドデシルアミンをベンジルクロリドで四級化することにより合成されます。 反応は、トルエンまたはクロロホルムなどの有機溶媒中で還流条件下で行われます .
工業的生産方法
工業環境では、ベンゾドデシニウムクロリドの製造には、大規模な四級化反応が伴います。 プロセスは、高い収率と純度のために最適化されており、多くの場合、連続フロー反応器を使用して、反応条件を一定に保ち、副生成物を最小限に抑えています .
化学反応の分析
反応の種類
ベンゾドデシニウムクロリドは、主に第四級アンモニウム基の存在により、置換反応を起こします。 特定の条件下では、酸化および還元反応にも参加する可能性があります .
一般的な試薬および条件
置換反応: 一般的な試薬には、ハロゲン化物と求核剤が含まれます。反応は通常、極性溶媒中で、中程度の温度で行われます。
酸化反応: 過酸化水素または過マンガン酸カリウムなどの酸化剤が使用されます。
主要な生成物
これらの反応の主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ハロゲン化物との置換反応は、さまざまなアルキル化誘導体をもたらす可能性があり、酸化反応は対応する酸化物を生成する可能性があります .
科学研究への応用
ベンゾドデシニウムクロリドは、科学研究において幅広い用途があります。
化学: 有機合成における相間移動触媒として使用されます。
生物学: 無菌状態を維持するために、実験室環境における消毒剤として使用されます。
医学: 創傷治療や手術用スクラブのための抗菌製剤に組み込まれています。
類似化合物との比較
Similar Compounds
- Benzalkonium chloride
- Cetrimonium chloride
- Benzododecinium bromide
Uniqueness
Compared to similar compounds, benzododecinium chloride is particularly effective in applications requiring high antimicrobial activity and low toxicity. Its unique structure allows for better interaction with microbial cell membranes, enhancing its disinfectant properties .
Benzododecinium chloride stands out due to its broad-spectrum efficacy and versatility in various applications, making it a valuable compound in both research and industry.
特性
IUPAC Name |
benzyl-dodecyl-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIROUFYLSSYDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10328-35-5 (Parent) | |
| Record name | Benzododecinium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6028492, DTXSID2040787 | |
| Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6028492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyldodecylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
139-07-1, 68424-85-1 | |
| Record name | Benzyldodecyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzododecinium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cequartyl A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6028492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyldodecylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzododecinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZODODECINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A751G47H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BDMDAC, a quaternary ammonium compound (QAC), targets the bacterial cytoplasmic membrane. [] It interacts with the membrane through ionic and hydrophobic interactions, leading to changes in membrane properties and function. [] This interaction causes cellular disruption and loss of membrane integrity, ultimately resulting in the leakage of essential intracellular constituents and cell death. []
A: While the cytoplasmic membrane is the primary target, research suggests BDMDAC can also impact other cellular processes. In Pseudomonas fluorescens, it was found to induce changes in cell surface hydrophobicity and affect the release of intracellular potassium. [] Additionally, studies on Escherichia coli revealed BDMDAC's ability to cause magnesium ion leakage, destabilizing the outer membrane, and ATP leakage, ultimately leading to respiratory inhibition. []
A: Research on Pseudomonas fluorescens suggests that the bactericidal effects of BDMDAC occur without causing detectable changes in OMP expression. []
A: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate its structural features. [, ] Surface-enhanced Raman scattering (SERS) has also been successfully used to detect BDMDAC at low concentrations. []
A: Yes, research highlights the use of BDMDAC in conjunction with various materials for enhanced applications. One study successfully incorporated BDMDAC into a gel polymer electrolyte using poly(methyl methacrylate-maleic anhydride) as a polymer matrix and propylene carbonate as a plasticizer. [] This modification led to improved plasticized retention levels and ionic conductivity. [] Another study demonstrated the efficacy of BDMDAC-coated microparticles for biofilm control. [] These particles, prepared using the layer-by-layer self-assembly technique with polyethyleneimine and sodium polystyrene sulfonate, exhibited significant stability and effectively controlled microbial growth. []
ANone: The provided research primarily focuses on the antimicrobial and anticorrosion properties of BDMDAC. Further investigation is required to explore its potential catalytic properties and related applications.
A: While not extensively covered in the provided papers, computational chemistry techniques like molecular modeling and quantitative structure-activity relationship (QSAR) studies can be valuable tools to understand BDMDAC's interactions with its targets and predict its activity. [, ]
A: The length of the alkyl chain in BDMDAC plays a crucial role in its antimicrobial activity. Studies comparing various quaternary ammonium compounds (QACs) have shown that longer alkyl chains generally correspond to higher antimicrobial potency, particularly against bacteria. [, ] This trend is likely due to the increased hydrophobicity conferred by longer alkyl chains, facilitating stronger interactions with the bacterial cell membrane.
A: Yes, the benzene ring in BDMDAC contributes significantly to its activity through noncovalent interactions like cation-π and π-π interactions. [] These interactions are crucial for the self-assembly of BDMDAC into various aggregate structures, which can influence its antimicrobial efficacy.
A: While specific data on BDMDAC’s stability under various conditions is limited in the provided research, one study demonstrated a biocidal carrier structure with significant stability. [] This structure, consisting of BDMDAC coated on polystyrene microparticles, only released 15% of the biocide when submerged in water for 18 months. [] Further research is needed to fully elucidate BDMDAC’s stability profile.
ANone: The provided research predominantly focuses on BDMDAC's in vitro activity and its application as a disinfectant. Further investigation is needed to thoroughly understand its PK/PD profile.
A: Research has shown that the MIC of BDMDAC against Pseudomonas fluorescens is 20 mg/L. [] This indicates the minimum concentration of BDMDAC required to inhibit the growth of this particular bacterial species.
A: The MBC of BDMDAC against Pseudomonas fluorescens has been determined to be 10 mg/L. [] This signifies the minimum concentration needed to kill the bacteria.
A: Yes, studies have explored the efficacy of BDMDAC against biofilms. One study investigated its effectiveness against Pseudomonas fluorescens biofilms using BDMDAC-coated microparticles. [] The results showed that these microparticles, loaded with varying concentrations of BDMDAC, could significantly reduce biofilm viability. []
ANone: While the research provided does not delve into specific resistance mechanisms for BDMDAC, it is known that bacteria can develop resistance to QACs. Common resistance mechanisms include efflux pumps, which expel the biocide from the cell, and modifications to the cell membrane that reduce biocide binding.
A: While the provided articles highlight BDMDAC as a low-toxicity alternative biocide, [] one study reported contact dermatitis caused by benzalkonium chloride, a closely related QAC containing BDMDAC. [] Further research is necessary to fully understand its potential toxicological effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


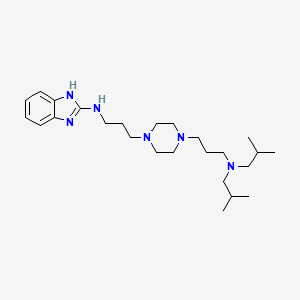

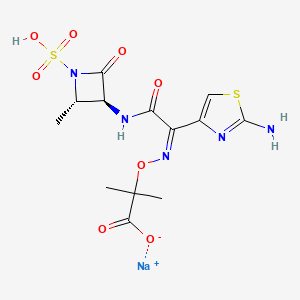
![methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1666515.png)
